Sutezolid

Catalog No.
S544260
CAS No.
168828-58-8
M.F
C16H20FN3O3S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sutezolid

CAS Number

168828-58-8

Product Name

Sutezolid

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C16H20FN3O3S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1

InChI Key

FNDDDNOJWPQCBZ-ZDUSSCGKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF-02341272; PF02341272; PF 02341272; PNU-100480; PNU 100480; PNU100480; U-100480; U 100480; U100480; Sutezolid.

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F

The exact mass of the compound Sutezolid is 353.1209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742407. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sutezolid (CAS: 168828-58-8), also known as PNU-100480, is a highly potent, next-generation thiomorpholine oxazolidinone antibacterial agent. It functions by inhibiting bacterial protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit. Structurally differentiated from first-generation oxazolidinones by the substitution of a morpholine ring with a thiomorpholine ring, Sutezolid undergoes unique in vivo metabolism to an active sulfoxide metabolite (PNU-101603). For procurement professionals and principal investigators, Sutezolid represents a critical pipeline material for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis research, offering a distinct pharmacokinetic and pharmacodynamic profile compared to legacy standards [1].

While Linezolid is the most common in-class comparator and a standard procurement choice for oxazolidinone research, substituting it for Sutezolid fundamentally compromises advanced preclinical models. Linezolid is characterized by dose- and duration-limiting mitochondrial toxicity, specifically the inhibition of mammalian mitochondrial protein synthesis (MPS), which confounds long-term in vivo efficacy studies with myelosuppression and neuropathy. Furthermore, Linezolid lacks the dual-compartment clearance mechanism of Sutezolid. Sutezolid partitions its activity: the parent compound aggressively clears intracellular bacilli within macrophages, while its primary sulfoxide metabolite (PNU-101603) targets extracellular environments. Relying on Linezolid fails to replicate this synergistic intracellular/extracellular pharmacokinetic dynamic and introduces unacceptable toxicity in prolonged dosing models [1].

Superior Whole-Blood Bactericidal Activity (WBA)

In ex vivo whole-blood culture models assessing maximal bactericidal effect, Sutezolid demonstrates significantly higher intrinsic potency than its structural analog Linezolid. At therapeutic dosing equivalents, Sutezolid achieved a maximal bactericidal activity of −0.42 log/day. In direct head-to-head comparison, Linezolid achieved only −0.16 log/day (P < 0.001). This indicates that Sutezolid's superior efficacy is an intrinsic molecule property rather than merely a function of exposure [1].

Evidence DimensionMaximal whole-blood bactericidal activity (log CFU reduction/day)
Target Compound Data−0.42 log/day
Comparator Or BaselineLinezolid: −0.16 log/day
Quantified Difference2.6-fold greater bactericidal activity (P < 0.001)
ConditionsEx vivo whole-blood culture model

Buyers designing in vivo or ex vivo efficacy models must procure Sutezolid to achieve maximum bactericidal clearance rates that legacy oxazolidinones cannot reach.

Enhanced In Vitro Potency (Lower MIC) Against M. tuberculosis

Sutezolid exhibits a highly favorable minimum inhibitory concentration (MIC) profile against clinical isolates of Mycobacterium tuberculosis. In comparative susceptibility studies using the BACTEC MGIT 960 system, the median MIC for Sutezolid was determined to be ≤0.062 mg/L. In contrast, Linezolid consistently demonstrates higher median MICs ranging from 0.25 to 0.5 mg/L. This quantitative advantage allows for lower active pharmaceutical ingredient (API) requirements in formulation and superior performance in high-throughput screening assays [1].

Evidence DimensionMedian Minimum Inhibitory Concentration (MIC)
Target Compound Data≤0.062 mg/L
Comparator Or BaselineLinezolid: 0.25 - 0.5 mg/L
Quantified Difference~4-fold to 8-fold lower MIC for Sutezolid
ConditionsM. tuberculosis clinical isolates in BACTEC MGIT 960 liquid culture

A significantly lower MIC translates to lower required concentrations in assay media, reducing material consumption and formulation burden in preclinical development.

Attenuated Mitochondrial Toxicity Profile for Long-Term Dosing

A critical procurement differentiator for long-term in vivo studies is the mitochondrial toxicity profile. Linezolid is known to inhibit mammalian mitochondrial protein synthesis (MPS), with toxicity closely linked to its trough concentrations exceeding the 50% inhibition threshold. Pharmacodynamic evaluations of Sutezolid show that at highly efficacious bactericidal doses, plasma concentrations of both the parent drug and its metabolites remain strictly below the levels required for 50% inhibition of MPS. This provides a vastly expanded therapeutic window for long-duration preclinical models [1].

Evidence DimensionMitochondrial Protein Synthesis (MPS) Inhibition Threshold
Target Compound DataTherapeutic plasma concentrations remain below 50% MPS inhibition IC50
Comparator Or BaselineLinezolid: Trough concentrations rapidly exceed the 50% MPS inhibition threshold
Quantified DifferenceSutezolid avoids the 50% MPS inhibition threshold entirely at bactericidal doses, unlike Linezolid.
ConditionsHuman myeloid leukemia cell line (K562) and clinical biomarker assays

Procuring Sutezolid is essential for long-term in vivo mammalian studies where oxazolidinone-induced myelosuppression or neuropathy would otherwise force premature study termination.

Preclinical In Vivo Models for MDR/XDR-TB

Due to its −0.42 log/day whole-blood bactericidal activity and exceptionally low MIC (≤0.062 mg/L), Sutezolid is the optimal oxazolidinone for establishing baseline efficacy in murine and hollow-fiber models of multidrug-resistant tuberculosis. It is particularly suited for combination therapy screening alongside novel agents like bedaquiline or pretomanid [1].

Intracellular Pathogen Clearance Assays

Sutezolid's unique pharmacokinetic partitioning—where the parent compound aggressively accumulates in macrophages to kill intracellular bacilli—makes it the preferred procurement choice for in vitro macrophage infection models. It provides a superior positive control for intracellular clearance compared to Linezolid [1].

Long-term Antimicrobial Toxicity and Tolerability Studies

Because Sutezolid avoids the 50% mitochondrial protein synthesis (MPS) inhibition threshold at therapeutic doses, it serves as an ideal low-toxicity benchmark in long-duration (e.g., 28-day to 6-month) mammalian safety studies evaluating next-generation protein synthesis inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

353.12094084 Da

Monoisotopic Mass

353.12094084 Da

Heavy Atom Count

24

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3A71182L8P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

168828-58-8

Wikipedia

Sutezolid

Dates

Last modified: 08-15-2023
1. Alffenaar, J.W., van der Laan, T., Simons, S., et al. Susceptibility of clinical Mycobacterium tuberculosis isolates to a potentially less toxic derivate of linezolid, PNU-100480. Antimicrob. Agents Chemother. 55(3), 1287-1289 (2011).
2. Zhang, M., Sala, C., Dhar, N., et al. In vitro and in vivo activities of three oxazolidinones against nonreplicating Mycobacterium tuberculosis. Antimicrob. Agents Chemother. 58(6), 3217-3223 (2014).
3. Loreto, E.S., Tondolo, J.S.M., Oliveira, D.C., et al. In vitro activities of miltefosine and antibacterial agents from the macrolide, oxazolidinone, and pleuromutilin classes against Pythium insidiosum and Pythium aphanidermatum. Antimicrob. Agents Chemother. 62(3), e01678-01617 (2018).

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